(R)-3-(4-Trifluoromethylphenyl)-beta-alaninol is a fluorinated beta-amino alcohol that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound has the molecular formula and a molecular weight of approximately 219.204 g/mol. Its structure includes a beta-alaninol backbone substituted with a trifluoromethylphenyl group, which enhances its lipophilicity and may influence its interaction with biological targets.
This compound can be classified as a beta-amino acid derivative, specifically a fluorinated beta-alaninol. It is synthesized from starting materials that include amino acids and fluorinated aromatic compounds. The trifluoromethyl group is known to impart significant chemical properties, including increased metabolic stability and altered pharmacokinetics.
The synthesis of (R)-3-(4-Trifluoromethylphenyl)-beta-alaninol can be achieved through several methods, primarily involving the modification of beta-amino acids. One effective approach involves the use of enzymatic methods, particularly utilizing lipases for the resolution of racemic mixtures. For example, the hydrolysis of racemic beta-amino carboxylic ester hydrochloride salts can yield high enantiomeric excess of the desired product at moderate temperatures and specific solvent conditions .
Another method includes traditional organic synthesis routes such as:
The molecular structure of (R)-3-(4-Trifluoromethylphenyl)-beta-alaninol features a central beta-alanine unit with a hydroxyl group and an amino group attached to a three-carbon chain. The trifluoromethylphenyl substituent significantly influences its electronic properties.
The presence of the trifluoromethyl group enhances the compound's hydrophobic character, potentially affecting its solubility in biological systems .
(R)-3-(4-Trifluoromethylphenyl)-beta-alaninol can undergo various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different pharmacological profiles .
The mechanism of action for (R)-3-(4-Trifluoromethylphenyl)-beta-alaninol is not fully elucidated but is believed to involve interactions with specific biological targets, such as receptors or enzymes involved in neurotransmission or metabolic pathways. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
Research into similar compounds suggests that these types of beta-amino acids can modulate G protein-coupled receptors (GPCRs), influencing various physiological responses, including pain modulation and neurotransmitter release .
These properties suggest that (R)-3-(4-Trifluoromethylphenyl)-beta-alaninol is relatively stable under standard laboratory conditions but may require careful handling due to its potential reactivity .
(R)-3-(4-Trifluoromethylphenyl)-beta-alaninol holds promise in several scientific fields:
Lipase-mediated kinetic resolution stands as a pivotal methodology for obtaining enantiomerically pure fluorinated β-amino acid precursors essential for synthesizing (R)-3-(4-trifluoromethylphenyl)-beta-alaninol. The Pseudomonas cepacia lipase (PSIM) demonstrates exceptional enantioselectivity toward racemic β-amino carboxylic ester hydrochlorides (3a–e). This process occurs in diisopropyl ether (iPr₂O) at 45°C with triethylamine (Et₃N) and water as additives [1].
The enzymatic hydrolysis selectively converts the (S)-ester to the corresponding (S)-β-amino acid while leaving the (R)-ester unreacted. Preparative-scale resolutions yield >48% chemical yield with ≥99% enantiomeric excess (ee) for both unreacted (R)-esters ((R)-4a–e) and product (S)-acids ((S)-5a–e). The trifluoromethyl group significantly influences enantiorecognition due to its steric and electronic properties, enhancing the rigidity of the transition state. Lipase PSIM achieves an enantioselectivity factor (E > 200) for β-aryl-β-amino acids bearing fluorinated aryl groups [1].
Table 1: Optimization of Lipase PSIM-Catalyzed Hydrolysis
| Variable | Conditions | Conversion (%) | ee (%) | E-value |
|---|---|---|---|---|
| Solvent | iPr₂O | 52 | >99 | 108 |
| 2-Me-THF | 51 | >99 | 113 | |
| EtOAc | 11 | 50 | 3 | |
| Temperature (°C) | 45 | 48 | >99 | 108 |
| 3 | 50 | >99 | 134 | |
| 25 | 30 | 80 | 48 | |
| Enzyme Loading | 30 mg/mL | 52 | >99 | 108 |
| 2 mg/mL | 50 | 85 | 20 |
Whole-cell biocatalysis offers an efficient route to chiral intermediates like (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a precursor to (R)-beta-alaninol derivatives. Recombinant E. coli expressing carbonyl reductase (LXCAR-S154Y variant) reduces 3'-(trifluoromethyl)acetophenone to (R)-alcohol with >99.9% ee. This approach leverages microbial enzymes' inherent stereoselectivity under mild conditions, eliminating the need for external cofactor regeneration [4].
For β-branched β-trifluoromethyl α-amino acids, dynamic kinetic resolution (DKR) of Erlenmeyer-Plöchl azlactones (1) provides enantioselective access. Thiourea-based organocatalysts (e.g., 2b) facilitate asymmetric transfer hydrogenation using Hantzsch esters, establishing the β-stereocenter with up to 85% ee. Subsequent ring-opening fixes the α-configuration [5].
Hantzsch esters (HEs) serve as biomimetic hydride donors in organocatalytic reductive aminations. Optimization studies reveal that:
For azlactone reduction, the N-benzyl-N-methyl amide catalyst (2k) achieves 85% ee at –30°C in CH₂Cl₂, forming saturated azlactones (3) as key intermediates toward β-trifluoromethyl amino acids [5].
Solvent engineering critically modulates enantioselectivity in both enzymatic and chemical syntheses:
Table 2: Solvent Impact on Enantioselective Biocatalysis
| System | Solvent Additive | Substrate Conc. (mM) | Yield/Conv. (%) | ee (%) |
|---|---|---|---|---|
| Lipase PSIM hydrolysis | iPr₂O | 100 | 52 | >99 (R) |
| 2-Me-THF | 100 | 51 | >99 (R) | |
| EtOAc | 100 | 11 | 50 (R) | |
| Whole-cell reduction | Buffer only | 50 | 40 | >99.9 (R) |
| Tween-20 (0.6% w/v) | 200 | 78 | >99.9 (R) | |
| Tween-20 + ChCl:Lys | 200 | 91.5 | >99.9 (R) |
Scaling enantioselective routes faces significant hurdles:
Patented routes address scalability via continuous flow hydrogenation and in situ product extraction, yet trifluoromethyl group lability under acidic/basic conditions remains a constraint [2].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8